molecular formula C18H16ClNO B10904750 (2E)-3-(4-chlorophenyl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one

(2E)-3-(4-chlorophenyl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one

Cat. No.: B10904750
M. Wt: 297.8 g/mol
InChI Key: XQJQRXGAJILSRV-FMIVXFBMSA-N
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Description

(E)-3-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 3,4-dihydro-1(2H)-quinolinone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can help in scaling up the process while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcone or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce dihydrochalcones. Substitution reactions can lead to a variety of substituted chalcones with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE is used as a starting material for the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

The compound has shown potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents for treating various diseases.

Medicine

In medicine, the compound is being investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for drug discovery and development.

Industry

In the industrial sector, (E)-3-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-3-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-METHOXYPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE
  • (E)-3-(4-NITROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE
  • (E)-3-(4-HYDROXYPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE

Uniqueness

What sets (E)-3-(4-CHLOROPHENYL)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-PROPEN-1-ONE apart from similar compounds is the presence of the chlorophenyl group. This group enhances its chemical reactivity and biological activity, making it a more potent compound in various applications. Additionally, the dihydroquinoline moiety contributes to its unique structural and functional properties, distinguishing it from other chalcones.

Properties

Molecular Formula

C18H16ClNO

Molecular Weight

297.8 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C18H16ClNO/c19-16-10-7-14(8-11-16)9-12-18(21)20-13-3-5-15-4-1-2-6-17(15)20/h1-2,4,6-12H,3,5,13H2/b12-9+

InChI Key

XQJQRXGAJILSRV-FMIVXFBMSA-N

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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